3,5-Bis(trifluoromethyl)fluorobenzene
Overview
Description
3,5-Bis(trifluoromethyl)fluorobenzene: is an organic compound with the molecular formula C8H3F7 . It is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)fluorobenzene typically involves the use of Grignard reagents. One common method includes the reaction of 3,5-dibromo-1-fluorobenzene with trifluoromethyl magnesium bromide. The reaction is carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. The reactions are typically carried out in the presence of catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as alcohols or ketones.
Scientific Research Applications
Chemistry: 3,5-Bis(trifluoromethyl)fluorobenzene is used as a building block in organic synthesis. Its unique chemical properties make it valuable for the development of new materials and compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug development due to its stability and bioactivity .
Industry: The compound is used in the production of specialty chemicals and materials. Its high thermal stability makes it suitable for applications in high-temperature environments .
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)fluorobenzene involves its interaction with molecular targets through its trifluoromethyl groups and fluorine atom. These interactions can affect the compound’s reactivity and stability, influencing its behavior in chemical reactions and biological systems . The pathways involved include the activation of specific enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)aniline
- 1,3,5-Trifluorobenzene
Comparison: 3,5-Bis(trifluoromethyl)fluorobenzene is unique due to the presence of both trifluoromethyl groups and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and higher thermal stability, compared to similar compounds .
Properties
IUPAC Name |
1-fluoro-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVDOILFQLAMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293286 | |
Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35564-19-3 | |
Record name | 35564-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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